2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole
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Overview
Description
2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole is an organic compound that features a pyrrole ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with pyrrole under acidic or basic conditions. One common method is the condensation reaction, where the aldehyde group reacts with the pyrrole to form the desired product. The reaction conditions often include the use of a catalyst such as iron(III) chloride or other Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Shares the trifluoromethyl and chloro substituents but differs in the functional group attached to the phenyl ring.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but has an amine functional group instead of a pyrrole ring.
Uniqueness
2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole is unique due to the combination of the pyrrole ring and the 4-chloro-3-(trifluoromethyl)phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C11H7ClF3N |
---|---|
Molecular Weight |
245.63 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H7ClF3N/c12-9-4-3-7(10-2-1-5-16-10)6-8(9)11(13,14)15/h1-6,16H |
InChI Key |
CWWASCNXTTZQCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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